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Compound of Interest

Compound Name:
S,S-bis(phenylMethyl)-1,2-

CyclohexanediaMine

CAS No.: 1369529-80-5

Cat. No.: B1144009

Get Quote

Executive Summary
Compound:

-

-bis(phenylmethyl)-1,2-cyclohexanediamine Common Nomenclature:

-

-Dibenzyl-1,2-cyclohexanediamine CAS Registry: 191480-61-2 (Generic/Isomer specific may
vary) Core Function:

-symmetric chiral ligand and Chiral Solvating Agent (CSA).

This guide provides a technical deep-dive into the structural properties, synthesis, and

applications of

-
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-dibenzyl-1,2-cyclohexanediamine. Derived from the commercially available

-1,2-diaminocyclohexane (DACH), this compound serves as a critical scaffold in asymmetric
synthesis. Its utility spans from acting as a Chiral Solvating Agent (CSA) for NMR spectroscopy
to serving as a ligand precursor for transition metal catalysis (Cu, Ni) and organocatalysis.

Unlike rigid templates, this guide focuses on the operational aspects of this molecule: how to

synthesize it efficiently, how to use it to resolve enantiomers, and the mechanistic basis of its

chiral induction.

Structural Basis of Chirality
The efficacy of

-

-dibenzyl-1,2-cyclohexanediamine arises from the rigid stereochemical lock provided by the
cyclohexane ring.

Conformational Locking
The parent scaffold,

-1,2-diaminocyclohexane, exists predominantly in a chair conformation where both amino
groups occupy equatorial positions. This is energetically favorable compared to the axial-
equatorial orientation found in cis-isomers.

Diequatorial Positioning: Minimizes 1,3-diaxial interactions.

Symmetry: The molecule possesses a

axis of rotation perpendicular to the C1-C2 bond. This symmetry reduces the number of
possible transition states in catalytic cycles, often leading to higher enantioselectivities.

The Role of Benzyl Groups
Substituting the nitrogen protons with "phenylmethyl" (benzyl) groups introduces two critical

features:

Steric Bulk: The benzyl groups shield the nitrogen lone pairs, creating a chiral pocket that

directs incoming substrates.
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-Stacking Potential: The aromatic rings can engage in

-

interactions with substrates (e.g., aromatic carboxylic acids), stabilizing the diastereomeric
complexes required for chiral recognition.

Synthesis Protocol: Reductive Amination
While the diamine is commercially available, in-house synthesis is often required to ensure

freshness or to prepare analogues. The most robust method is the Reductive Amination of

-1,2-diaminocyclohexane with benzaldehyde.

Reaction Pathway

(1S,2S)-1,2-Diaminocyclohexane
(Starting Material)

Bis-Imine Intermediate
(Schiff Base)

DCM/MeOH, MgSO4
-H2O

Benzaldehyde
(2.05 equiv)

(S,S)-N,N'-Dibenzyl-DACH
(Target Ligand)

NaBH4 or NaBH3CN
Reduction

Click to download full resolution via product page

Figure 1: Synthetic pathway via reductive amination.[1] The bis-imine formation is followed by

hydride reduction.

Step-by-Step Protocol
Safety Note: Benzyl chloride is a lachrymator. Perform all steps in a fume hood.

Imine Formation (Dehydration):

Dissolve

-1,2-diaminocyclohexane (10 mmol) in anhydrous Methanol (MeOH) or Dichloromethane
(DCM).

Add Benzaldehyde (20.5 mmol, slight excess) dropwise at 0°C.
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Add anhydrous

(2 g) to sequester water and drive the equilibrium forward.

Checkpoint: Stir for 4–6 hours at room temperature. Monitor by IR (disappearance of

stretch, appearance of

stretch).

Reduction:

Cool the mixture to 0°C.

Add Sodium Borohydride (

, 25 mmol) in small portions. (Caution: Hydrogen gas evolution).

Allow to warm to room temperature and stir overnight (12h).

Workup & Purification (Critical for Ligand Purity):

Quench with aqueous

.

Extract with DCM (

mL).

Acid-Base Purification:

1. Extract the organic layer with 1M HCl (The amine moves to the aqueous phase as the

hydrochloride salt; non-basic impurities remain in organic).

2. Wash the aqueous acidic layer with fresh DCM.

3. Basify the aqueous layer to pH > 12 using 4M NaOH (The amine precipitates/oils out).

4. Extract back into DCM, dry over
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, and concentrate.

Yield Expectation: 85–95% as a viscous oil or low-melting solid.

Application: Chiral Solvating Agent (CSA)
One of the most immediate applications of

-

-dibenzyl-1,2-cyclohexanediamine is determining the Enantiomeric Excess (ee) of chiral
carboxylic acids (e.g., mandelic acid derivatives) via NMR.

Mechanism of Recognition
The diamine acts as a base, forming a diastereomeric salt pair with the chiral acid. Because the

interaction is non-covalent but strong (ionic + H-bond), the chemical environments of the two

enantiomers of the acid become distinct in the presence of the pure chiral diamine.

(S,S)-Diamine Host

Diastereomer A
(Stronger Shielding)

Ionic Interaction

Diastereomer B
(Weaker Shielding)

(R)-Acid Guest (S)-Acid Guest

1H NMR Spectrum
Split Signals (Δδ)

Click to download full resolution via product page

Figure 2: Chiral recognition mechanism. The formation of diastereomeric salts results in distinct

NMR chemical shifts.

Protocol for ee Determination
Sample Preparation: Dissolve the racemic or scalemic carboxylic acid substrate (~5 mg) in
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(0.6 mL).

Acquisition 1: Acquire a standard

NMR spectrum.

Addition: Add 1.0–1.5 equivalents of

-

-dibenzyl-1,2-cyclohexanediamine directly to the NMR tube.

Acquisition 2: Shake well and acquire the spectrum again.

Analysis: Look for the splitting of the

-proton signal of the acid. The chemical shift difference (

) typically ranges from 0.05 to 0.2 ppm.

Calculation: Integration of the split peaks gives the ratio of enantiomers directly.

Physical Properties & Data[3][4][5][6][7][8]
Property Value / Description Notes

Molecular Formula

Molecular Weight 294.44 g/mol

Physical State Viscous Oil / Low melting solid
The HCl salt is a stable white

solid.[2]

Chirality Derived from L-DACH.

Solubility Soluble in DCM, MeOH, Insoluble in water (Free base).

pKa
~9.8 (Estimated for secondary

amine)
Acts as a Brønsted base.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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